N-(1,3-benzodioxol-5-ylmethyl)-2,5-diethoxybenzenesulfonamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2,5-diethoxybenzenesulfonamide, commonly known as MDMA, is a psychoactive drug that is widely used for recreational purposes. However, the compound has also shown potential in scientific research, particularly in the field of neuroscience.
Scientific Research Applications
Anticancer Activity
This compound has been used in the synthesis of anticancer agents. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines .
Antioxidant Activity
The compound has been evaluated for its antioxidant activity. The synthesized compounds were evaluated for their antioxidant activity .
Synthesis of Amides
The compound has been used in the synthesis of amides. The reaction of the same amine with chloroacetyl chloride afforded N-{[4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methyl}-2-chloroacetamide .
Synthesis of Aminoacetamides
The compound has been used in the synthesis of aminoacetamides. The reaction of the same amine with chloroacetyl chloride afforded N-{[4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methyl}-2-chloroacetamide which was treated with secondary amines to obtain N-{[4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methyl}-substituted 2-aminoacetamide derivatives .
Synthesis of Sulfanylacetamide Derivatives
The compound has been used in the synthesis of sulfanylacetamide derivatives. The reaction of the same amine with chloroacetyl chloride afforded N-{[4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methyl}-2-chloroacetamide which was treated with hetarenethiols to obtain N-{[4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methyl}-substituted 2-sulfanylacetamide derivatives .
Synthesis of Aryloxypropanol Derivatives
The compound has been used in the synthesis of aryloxypropanol derivatives. The latter reacted with aryloxymethyloxiranes to produce the corresponding 1-(aryloxy)-3-({[4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methyl}amino)propan-2-ols .
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target glycogen synthase kinase-3 beta (gsk-3β) .
Mode of Action
Based on the structure and the known targets of similar compounds, it can be inferred that it may interact with its targets, leading to changes in their activity .
Biochemical Pathways
Compounds with similar structures have been reported to affect pathways related to cancer cell proliferation and apoptosis .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability cannot be accurately determined .
Result of Action
Similar compounds have been reported to cause cell cycle arrest and induce apoptosis in cancer cells .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,5-diethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6S/c1-3-22-14-6-8-16(23-4-2)18(10-14)26(20,21)19-11-13-5-7-15-17(9-13)25-12-24-15/h5-10,19H,3-4,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTFOHAQVRIRKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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